N-Tetradecane-D30

Übersicht

Beschreibung

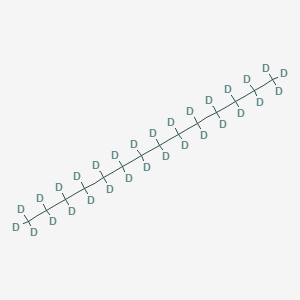

N-Tetradecane-D30, also known as deuterated tetradecane, is a deuterium-labeled version of n-tetradecane. This compound is characterized by the replacement of all hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C14D30, and it has a molecular weight of 228.57 g/mol . Deuterated compounds like this compound are valuable in various scientific research applications due to their unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N-Tetradecane-D30 typically involves the deuteration of n-tetradecane. One common method is the catalytic exchange reaction, where n-tetradecane is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . This process ensures the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is crucial, and it is typically purified using distillation or chromatography techniques to remove any residual hydrogen-containing impurities .

Analyse Chemischer Reaktionen

Oxidation Reactions

N-Tetradecane-D30 undergoes oxidation under controlled conditions, forming oxygenated derivatives. Key pathways include:

-

Complete Oxidation : Combustion in the presence of oxygen yields carbon dioxide and water:

This reaction is highly exothermic, with heat release comparable to n-tetradecane . -

Partial Oxidation :

Table 1: Oxidation Pathways and Products

| Reagent/Conditions | Major Products | Reaction Type |

|---|---|---|

| O₂ (Combustion) | CO₂, D₂O | Complete Oxidation |

| KMnO₄ (Alkaline) | 1-Tetradecanol | Partial Oxidation |

| H₂CrO₄ | Tetradecanoic Acid | Partial Oxidation |

Reduction Reactions

Deuterated alkanes like this compound participate in hydrogenation and cracking processes:

-

Hydrogenation : Catalytic hydrogenation (e.g., using Pd/C) saturates double bonds in related alkenes, though this is less relevant for fully saturated alkanes .

-

Cracking : Thermal decomposition at high temperatures (500–800°C) yields shorter-chain hydrocarbons .

Table 2: Reduction Pathways

| Reagent/Conditions | Major Products | Application |

|---|---|---|

| LiAlH₄ (Anhydrous Ether) | Shorter-chain alkanes | Laboratory Synthesis |

| Thermal Cracking | C₅–C₁₀ hydrocarbons | Industrial Processes |

Substitution Reactions

Halogenation is a prominent substitution reaction:

-

Chlorination/Bromination : In the presence of Cl₂ or Br₂ and UV light, deuterated alkyl halides form:

Reaction rates are slower compared to n-tetradecane due to deuterium’s kinetic isotope effect .

Thermal and Catalytic Decomposition

This compound decomposes under high-temperature conditions:

-

Pyrolysis : At temperatures >700°C, it breaks into smaller alkanes and alkenes (e.g., ethylene, propane) .

-

Catalytic Cracking : Zeolite catalysts facilitate selective decomposition into branched hydrocarbons .

Environmental and Biological Reactions

-

Biodegradation : Microbial communities (e.g., Pseudomonas, Marinobacter) degrade this compound in environmental systems. Biodegradation efficiency reaches ~66% after 30–40 days under aerobic conditions .

-

Photodegradation : UV exposure accelerates decomposition, though deuterium substitution may slightly reduce reaction rates compared to protiated analogs .

Comparative Reactivity

Deuterium substitution alters reaction kinetics but not thermodynamic outcomes. For example:

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

N-Tetradecane-D30 is predominantly used in Nuclear Magnetic Resonance (NMR) spectroscopy. As a deuterated solvent or internal standard, it helps eliminate interference from hydrogen signals, thereby enhancing the clarity and accuracy of spectral data. This application is crucial for determining the structure and dynamics of complex molecules in organic chemistry.

Tracer Studies

In tracer studies, this compound serves as a valuable tool for investigating reaction mechanisms and metabolic pathways. Its unique isotopic signature allows researchers to track the fate of the compound in biological systems or chemical reactions, providing insights into metabolic processes and interactions at a molecular level.

Pharmacokinetics

Deuterated compounds like this compound are instrumental in pharmacokinetic studies. The presence of deuterium can alter the rate of metabolic reactions, which aids researchers in understanding drug metabolism and pharmacodynamics. This application is particularly relevant in drug development and safety assessments.

Material Science

In material science, this compound is utilized to study the properties and interactions of materials under various conditions. Its deuterated nature allows for precise measurements and analyses, particularly in studies involving molecular dynamics and structural characterization.

Environmental Analysis

This compound is also employed in environmental studies as a surrogate standard for analyzing hydrocarbons in complex matrices like air or water samples. Its use helps in quantifying pollutants and understanding their behavior in the environment.

Case Study 1: Biodegradation Studies

Research has shown that this compound can be used to study bacterial communities involved in hydrocarbon biodegradation. For instance, a study observed significant changes in bacterial populations when exposed to tetradecane over time, highlighting its role as a substrate for microbial metabolism . The study utilized this compound to trace bacterial responses and adaptations during degradation processes.

Case Study 2: Environmental Monitoring

In environmental analysis, this compound has been used as a surrogate for assessing particulate matter (PM2.5) sources. A study spiked filters with this compound to evaluate its effectiveness as an internal standard during extraction processes . This application underscores its utility in environmental monitoring and pollution assessment.

Case Study 3: Oxidation Product Analysis

Another study focused on using this compound as an internal standard to normalize measurements of oxidation products from biogenic volatile organic compounds (BVOCs) . This research contributed to understanding the atmospheric chemistry related to organic aerosols and their sources.

Wirkmechanismus

The mechanism of action of N-Tetradecane-D30 is primarily related to its use as a tracer and in NMR spectroscopy. The presence of deuterium atoms allows for the precise tracking of the compound in chemical reactions and biological systems. Deuterium’s unique nuclear properties make it an excellent probe for studying molecular interactions and dynamics .

Vergleich Mit ähnlichen Verbindungen

N-Tetradecane-D30 can be compared with other deuterated alkanes such as:

N-Hexadecane-D34: Another deuterated alkane with a longer carbon chain.

N-Dodecane-D26: A shorter-chain deuterated alkane.

N-Octane-D18: A deuterated alkane with an even shorter carbon chain.

Uniqueness: this compound is unique due to its specific chain length and the complete deuteration of all hydrogen atoms. This makes it particularly useful in studies requiring precise control over molecular interactions and dynamics .

Biologische Aktivität

N-Tetradecane-D30 (C14D30) is a deuterated form of n-tetradecane, a straight-chain alkane with 14 carbon atoms. The biological activity of this compound has been investigated in various contexts, particularly its role in biodegradation processes and interactions with microbial communities. This article summarizes key findings from recent studies, highlighting the compound's effects on biological systems, including its biodegradation potential and interactions with microorganisms.

Overview of this compound

This compound is primarily used in scientific research as a tracer due to its unique isotopic labeling. It serves as a model compound for studying the behavior of hydrocarbons in biological systems, particularly in biodegradation studies where its deuterated nature allows for precise tracking and analysis.

Biodegradation Studies

Research has shown that n-tetradecane, including its deuterated variant, can be effectively degraded by various microbial communities. A study observed significant biodegradation efficiencies for tetradecane, with rates reaching up to 66.86% after 30-40 days of incubation under controlled conditions . The bacterial communities that developed during this process were dominated by Alphaproteobacteria and Gammaproteobacteria , which played crucial roles in the degradation pathways.

Table 1: Biodegradation Efficiency of N-Tetradecane

| Hydrocarbon | Biodegradation Efficiency (%) |

|---|---|

| Tetradecane | 66.86 |

| Pristane | 68.40 |

| Pyrene | 74.69 |

Microbial Community Dynamics

The dynamics of microbial communities exposed to n-tetradecane were examined through sequencing techniques, revealing that certain genera such as Pseudomonas, Marinobacter, and Devosia exhibited increased abundance in response to tetradecane stress . These bacteria are known for their hydrocarbon-degrading capabilities, suggesting that n-tetradecane can stimulate the growth of specialized microbial populations capable of bioremediation.

Case Studies on Biological Activity

- Microbial Acclimation : A study focused on the acclimation of bacterial communities to n-tetradecane demonstrated that repeated exposure led to enhanced degradation capabilities. After four cycles of domestication, specific bacterial groups showed stable population dynamics and improved efficiency in degrading tetradecane .

- Impact on Biofilm Formation : Research indicated that n-tetradecane influences biofilm formation among microbial strains. The presence of hydrocarbons like tetradecane can alter gene expression related to biofilm development, impacting the overall microbial community structure and function .

- Toxicity Assessments : In vitro studies assessing the cytotoxic effects of various hydrocarbons, including n-tetradecane, revealed varying degrees of toxicity towards mammalian cell lines. These findings suggest that while some microbial species thrive on tetradecane, it may pose risks to higher organisms at certain concentrations .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCVCJVXZWKCC-XMMAUIQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.